molecular formula C21H22N2O3S B2366801 N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 1286704-00-4

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No. B2366801
CAS RN: 1286704-00-4
M. Wt: 382.48
InChI Key: MMNXHQOEGKGTFJ-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-[1,1'-biphenyl]-4-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MRS2500 and is known for its ability to selectively block the P2Y1 receptor, which is involved in various physiological processes.

Scientific Research Applications

Synthesis and Characterization

  • Efficient Synthesis Methods : A study by Zhiyou et al. (2015) developed an efficient one-pot, palladium-catalyzed, water-promoted method for synthesizing N-(pyridin-2-ylmethyl) biphenyl-4-sulfonamides under microwave irradiation. This method demonstrated excellent functional group compatibility and high product yields (H. Zhiyou et al., 2015).

  • Chemical Characterization of Complexes : Bodoki et al. (2020) characterized binary Cu(II) complexes of N-substituted sulfonamides, including N-(pyridin-2-yl-methyl)biphenyl-4-sulfonamide, using techniques like X-ray diffraction and spectroscopic methods. These complexes demonstrated moderate nuclease activity, capable of partially cleaving DNA (A. Bodoki et al., 2020).

Application in Agriculture and Industrial Processes

  • Herbicidal Activity : Moran (2003) prepared substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-[1,1'-biphenyl]-4-sulfonamide derivatives, which exhibited excellent herbicidal activity at low application rates (M. Moran, 2003).

  • Corrosion Inhibition : Sappani and Karthikeyan (2014) investigated N-substituted sulfonamide compounds as inhibitors for mild steel corrosion in acidic medium. These compounds showed mixed-type inhibitive action and were effective in forming a protective layer on metal surfaces (Hari Kumar Sappani & S. Karthikeyan, 2014).

Medical Research and Pharmaceutical Applications

  • Antitumor and Anticancer Properties : Research by Owa et al. (2002) evaluated sulfonamide-focused libraries in cell-based antitumor screens. They identified potent cell cycle inhibitors, providing insights into pharmacophore structures and drug-sensitive cellular pathways (T. Owa et al., 2002).

  • Photophysical and Photochemical Properties : Öncül et al. (2021) synthesized novel compounds including N-substituted benzenesulfonamide derivatives. They studied their photophysical and photochemical properties, indicating potential for photocatalytic applications (Gülen Atiye Öncül et al., 2021).

  • Radiolabelled Angiotensin II Antagonists : Hamill et al. (1996) developed radiolabelled nonpeptide angiotensin II antagonists with N-substituted sulfonamides, useful for receptor imaging (T. Hamill et al., 1996).

properties

IUPAC Name

N-(2-methoxyethyl)-4-phenyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-26-16-15-23(17-18-11-13-22-14-12-18)27(24,25)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-14H,15-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNXHQOEGKGTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=NC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-[1,1'-biphenyl]-4-sulfonamide

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